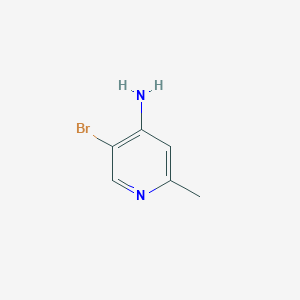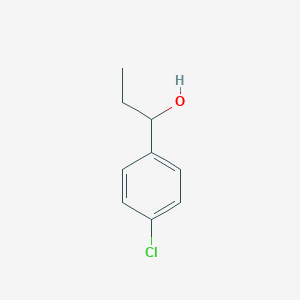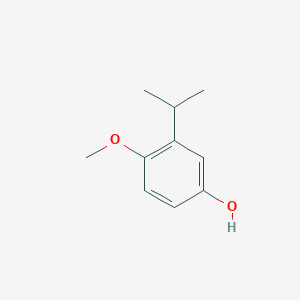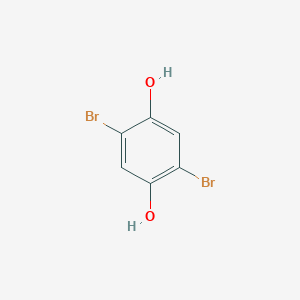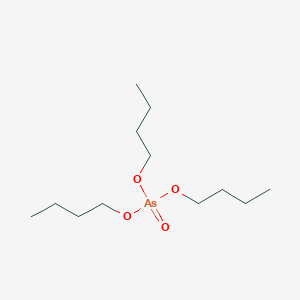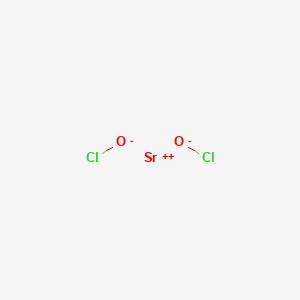
Strontium;dihypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium;dihypochlorite is an inorganic compound with the chemical formula Sr(OCl)₂. It is a salt of hypochlorous acid and strontium, and it is known for its strong oxidizing properties. This compound is less commonly encountered compared to other hypochlorites like sodium hypochlorite and calcium hypochlorite, but it has unique applications and properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium;dihypochlorite can be synthesized through the reaction of strontium hydroxide with chlorine gas. The reaction is typically carried out in an aqueous medium: [ \text{Sr(OH)}_2 + \text{Cl}_2 \rightarrow \text{Sr(OCl)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of strontium hypochlorite involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions, including temperature and pH, to ensure the efficient formation of the desired product. The resulting solution can be concentrated and crystallized to obtain solid strontium hypochlorite.
Chemical Reactions Analysis
Types of Reactions: Strontium;dihypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic substances.
Decomposition: Upon heating, strontium hypochlorite decomposes to form strontium chloride, oxygen, and chlorates: [ 2 \text{Sr(OCl)}_2 \rightarrow 2 \text{SrCl}_2 + \text{O}_2 + 2 \text{ClO}_3^- ]
Common Reagents and Conditions:
Acid Reaction: When treated with acids, strontium hypochlorite releases chlorine gas: [ \text{Sr(OCl)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + \text{Cl}_2 + \text{H}_2\text{O} ]
Major Products: The major products formed from these reactions include strontium chloride, chlorine gas, oxygen, and chlorates, depending on the specific reaction conditions.
Scientific Research Applications
Strontium;dihypochlorite has several applications in scientific research and industry:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology and Medicine: Strontium compounds, including strontium hypochlorite, are studied for their potential use in bone regeneration and as antimicrobial agents.
Mechanism of Action
The mechanism of action of strontium hypochlorite involves its strong oxidizing properties. It can oxidize organic and inorganic substances, leading to the breakdown of complex molecules. In biological systems, it can disrupt cellular processes by oxidizing essential biomolecules, leading to antimicrobial effects .
Comparison with Similar Compounds
Sodium Hypochlorite (NaOCl): Commonly used as household bleach and in water treatment.
Calcium Hypochlorite (Ca(OCl)₂): Used in swimming pool disinfection and as a bleaching agent.
Potassium Hypochlorite (KOCl): Used in similar applications as sodium hypochlorite but less common.
Uniqueness: Strontium;dihypochlorite is unique due to its strontium content, which imparts additional properties such as potential benefits in bone health and regeneration. Unlike sodium and calcium hypochlorites, strontium hypochlorite is less commonly used but offers specific advantages in certain applications .
Properties
CAS No. |
14674-76-1 |
|---|---|
Molecular Formula |
Sr(ClO)2 Cl2O2S |
Molecular Weight |
190.5 g/mol |
IUPAC Name |
strontium;dihypochlorite |
InChI |
InChI=1S/2ClO.Sr/c2*1-2;/q2*-1;+2 |
InChI Key |
DFKCZMNZBDPBGG-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Sr+2] |
Canonical SMILES |
[O-]Cl.[O-]Cl.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



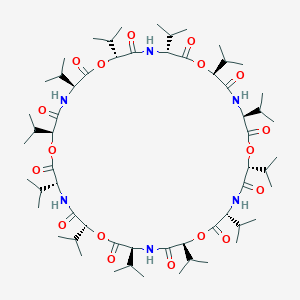

![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)



